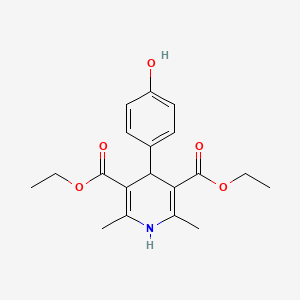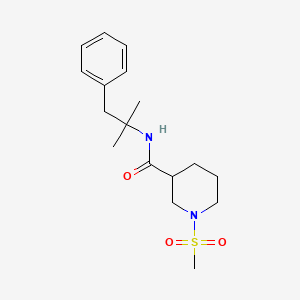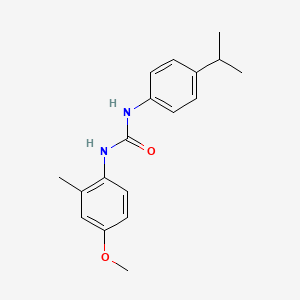
ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate, also known as ethyl 2-(4-methylbenzoylamino)-3-(4-methylphenyl)acrylate, is a chemical compound that belongs to the class of acrylate esters. This compound has been widely studied for its various biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate has been widely studied for its various biological and chemical properties. One of the major research applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
Ethyl 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, which can improve cognitive function in Alzheimer's disease patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanisms of apoptosis induction in cancer cells. However, one of the limitations of using this compound is its high toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate. One of the major areas of research is in the development of new anti-cancer drugs based on this compound. Researchers are also studying the potential of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, studies are being conducted to investigate the mechanisms of action of this compound and its potential applications in other areas of medicine and chemistry.
Conclusion
In conclusion, this compound 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate is a chemical compound that has been widely studied for its various biological and chemical properties. This compound exhibits potent anti-cancer activity and has potential as a therapeutic agent for the treatment of Alzheimer's disease. While there are several advantages to using this compound in lab experiments, its high toxicity can limit its use in certain experiments. There are several future directions for research on this compound, including the development of new anti-cancer drugs and the investigation of its mechanisms of action.
Synthesemethoden
Ethyl 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate can be synthesized through a multistep process involving the reaction of 4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatebenzoyl chloride with aniline followed by the reaction of the resulting product with ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate acrylate. The product is then purified by column chromatography to obtain the final compound with high purity.
Eigenschaften
IUPAC Name |
ethyl (E)-2-benzamido-3-(4-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)17(13-15-11-9-14(2)10-12-15)20-18(21)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,20,21)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKYBHJUATUSKN-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5417940.png)
![ethyl 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417953.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5417963.png)

![N,N,2-trimethyl-7-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5417967.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5417973.png)

![N-(4-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5417982.png)


![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418002.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418013.png)
![N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5418032.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5418047.png)